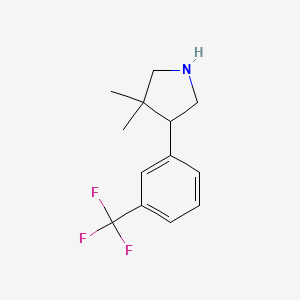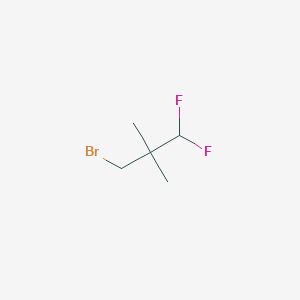
3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine
Vue d'ensemble
Description
“3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . This compound is available for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Chemical Reactions Analysis
While specific chemical reactions involving “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” are not available, it’s worth noting that trifluoromethylpyridines and their derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries .
Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is a versatile scaffold in medicinal chemistry. It’s widely used to create biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be utilized in the design of new drug candidates with varied biological profiles, particularly due to the stereogenicity of carbons which can lead to different binding modes to enantioselective proteins.
Pharmacological Activity Enhancement
The trifluoromethyl group (-CF3) present in this compound is known to enhance pharmacological activity. It’s a common feature in FDA-approved drugs, contributing to their efficacy . The presence of this group in 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine could potentially be exploited to develop new drugs with improved activity profiles.
Structural Diversity in Drug Molecules
The saturated nature of the pyrrolidine ring allows for greater structural diversity in drug molecules. This diversity is crucial for the development of compounds with unique biological activities and can be pivotal in overcoming drug resistance .
Influence on ADME/Tox Profiles
The introduction of heteroatomic fragments, such as the pyrrolidine ring and the trifluoromethyl group, can modify physicochemical parameters and improve the ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of drug candidates . This compound could be used to study these effects and optimize drug properties.
Enantioselective Binding Studies
Due to the stereogenicity of the pyrrolidine ring, 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine can be used to study enantioselective binding to proteins. This is important for understanding the pharmacodynamics of drug candidates and for the development of more targeted therapies .
Mécanisme D'action
The biological activities of trifluoromethylpyridine (TFMP) derivatives, which share a similar structural motif with “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Orientations Futures
Trifluoromethylpyridines and their derivatives, which share a similar structural motif with “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine”, are expected to have many novel applications discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
3,3-dimethyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLPYKAEKYUGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




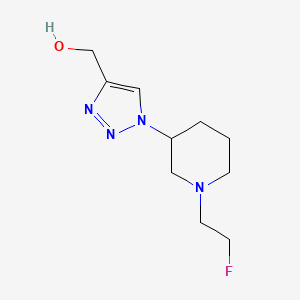
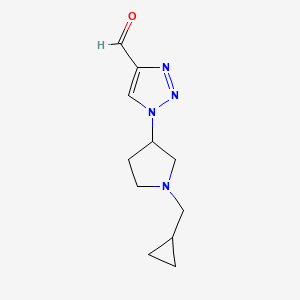
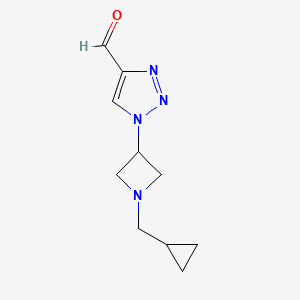
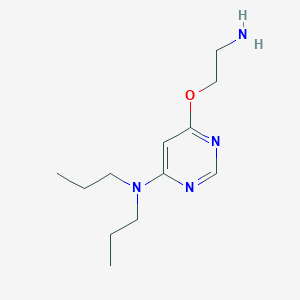
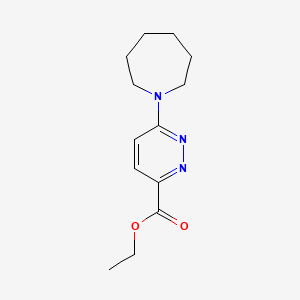

![5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492536.png)

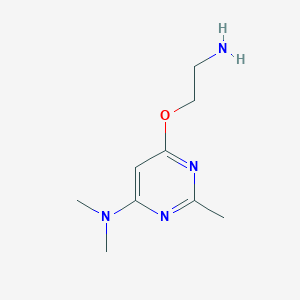
![2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide](/img/structure/B1492543.png)
![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)
